molecular formula C13H18N2 B2988266 [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287316-99-6

[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No.: B2988266
CAS No.: 2287316-99-6
M. Wt: 202.301
InChI Key: BLKOJFOBVWYNOC-UHFFFAOYSA-N
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Description

[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: is an organic compound characterized by a bicyclo[111]pentane core attached to a hydrazine group and a 2,3-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of a suitable diene with an alkyne, followed by a ring-opening and subsequent ring-closing reaction to form the bicyclo[1.1.1]pentane structure.

    Attachment of the 2,3-dimethylphenyl group:

    Introduction of the hydrazine group: The final step involves the reaction of the intermediate compound with hydrazine hydrate under reflux conditions to form the desired hydrazine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts if necessary.

Major Products:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers or other materials to impart unique properties.

Biology:

    Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions.

    Drug Development:

Medicine:

    Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry:

    Chemical Manufacturing: Utilized in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The hydrazine group can form covalent bonds with target molecules, altering their activity and resulting in various biological effects.

Comparison with Similar Compounds

    [3-(2,3-Dimethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: Similar structure with methoxy groups instead of methyl groups.

    [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]amine: Similar structure with an amine group instead of a hydrazine group.

Uniqueness:

  • The presence of the hydrazine group in [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine imparts unique reactivity and potential biological activity compared to its analogs.
  • The bicyclo[1.1.1]pentane core provides a rigid and sterically constrained framework, influencing the compound’s interactions with molecular targets.

Properties

IUPAC Name

[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-9-4-3-5-11(10(9)2)12-6-13(7-12,8-12)15-14/h3-5,15H,6-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKOJFOBVWYNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C23CC(C2)(C3)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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